

# 2-Thiophenecarboxylic acid basic properties

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## Compound of Interest

Compound Name: 2-Thiophenecarboxylic acid

Cat. No.: B147515

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An In-depth Technical Guide to the Basic Properties of **2-Thiophenecarboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**2-Thiophenecarboxylic acid** (2-TCA), a sulfur-containing heterocyclic compound, serves as a crucial building block in the synthesis of a wide array of pharmaceutical and biologically active molecules. Its unique electronic and structural properties make it a versatile scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core basic properties of **2-Thiophenecarboxylic acid**, including its physicochemical characteristics, spectroscopic data, and detailed experimental protocols for their determination. All quantitative data is summarized in structured tables for clarity and ease of comparison, and key experimental workflows are visualized using logical diagrams.

## Physicochemical Properties

**2-Thiophenecarboxylic acid** is a light yellow to white crystalline powder at room temperature. [1] Its fundamental physicochemical properties are critical for its application in synthesis and drug formulation. The acidity, melting point, boiling point, and solubility dictate reaction conditions, purification methods, and bioavailability.

Table 1: Physicochemical Properties of **2-Thiophenecarboxylic Acid**

Property	Value	Reference(s)
Molecular Formula	C <sub>5</sub> H <sub>4</sub> O <sub>2</sub> S	[1]
Molecular Weight	128.15 g/mol	[1]
CAS Number	527-72-0	[1]
pKa	3.49 (at 25 °C)	[2]
Melting Point	125-127 °C	[2][3][4]
Boiling Point	260 °C	[1][2][4]
Water Solubility	80 g/L (at 20 °C)	[2]
General Solubility	Soluble in hot water, ethanol, and ether; slightly soluble in chloroform.	[2][5]

## Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quality control of **2-Thiophenecarboxylic acid**. Below are the characteristic spectral data for this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: <sup>1</sup>H NMR Spectral Data for **2-Thiophenecarboxylic Acid**

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H5	~7.8-8.0	Doublet of doublets	$J(\text{H5-H4}) \approx 5.0$ , $J(\text{H5-H3}) \approx 1.2$
H3	~7.6-7.8	Doublet of doublets	$J(\text{H3-H4}) \approx 3.7$ , $J(\text{H3-H5}) \approx 1.2$
H4	~7.1-7.3	Doublet of doublets	$J(\text{H4-H5}) \approx 5.0$ , $J(\text{H4-H3}) \approx 3.7$
COOH	>12.0	Broad singlet	-

(Note: Shifts are approximate and can vary based on solvent and concentration. Data is based on typical values for substituted thiophenes and carboxylic acids.)

Table 3:  $^{13}\text{C}$  NMR Spectral Data for **2-Thiophenecarboxylic Acid**

Carbon	Chemical Shift ( $\delta$ , ppm)
C=O	~165-170
C2	~133-136
C5	~133-135
C3	~128-130
C4	~127-129

(Note: Shifts are approximate and can vary based on solvent. Data is based on expected values and data from related structures like its methyl esters.)[\[6\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is dominated by features of the carboxylic acid group and the aromatic thiophene ring.

Table 4: Key IR Absorption Bands for **2-Thiophenecarboxylic Acid**

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
O-H stretch (Carboxylic acid dimer)	2500-3300	Strong, Very Broad
C-H stretch (Aromatic)	3080-3120	Weak-Medium
C=O stretch (Carboxylic acid)	~1669	Strong, Sharp
C=C stretch (Aromatic ring)	1528, 1432, 1352	Medium
C-O stretch (Carboxylic acid)	1200-1350	Strong
O-H bend (out-of-plane)	910-950	Medium, Broad
(Data compiled from references discussing general carboxylic acid spectra and a specific study on 2-TCA.) <a href="#">[6]</a> <a href="#">[7]</a>		

## UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the conjugated system of the molecule.

Table 5: UV-Vis Absorption Data for **2-Thiophenecarboxylic Acid**

Solvent	$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ )
Methanol	~250-260	Not reported
Ethanol	~250-260	Not reported

(Note: The absorption maximum is attributed to the  $\pi \rightarrow \pi$  transition of the conjugated thiophene ring and carbonyl group. The exact  $\lambda_{\text{max}}$  can vary with solvent polarity.)\*[8][9]

## Experimental Protocols

Accurate and reproducible determination of physicochemical properties is paramount. This section provides detailed methodologies for key experiments.

### Protocol for pKa Determination via Potentiometric Titration

This method determines the acid dissociation constant by monitoring pH changes during titration with a standard base.

Objective: To determine the pKa of **2-Thiophenecarboxylic acid**.

Materials:

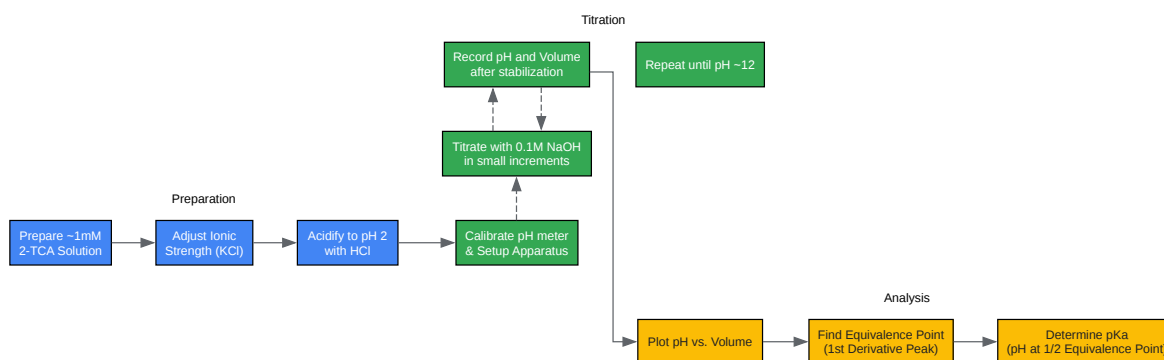
- **2-Thiophenecarboxylic acid**
- Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
- Standardized 0.1 M Hydrochloric Acid (HCl) solution
- Potassium Chloride (KCl) for ionic strength adjustment
- Deionized, degassed water

- Calibrated pH meter and electrode
- Magnetic stirrer and stir bar
- 25 mL burette
- 100 mL beaker

#### Methodology:

- **Sample Preparation:** Prepare a ~1 mM solution of **2-Thiophenecarboxylic acid** in deionized water. For example, dissolve ~12.8 mg in 100 mL of water. A co-solvent like methanol may be used if solubility is an issue, but the apparent pKa will be affected.
- **Ionic Strength Adjustment:** Add KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.<sup>[3]</sup>
- **Initial Acidification:** Acidify the sample solution to approximately pH 2.0 by adding 0.1 M HCl. This ensures the complete protonation of the carboxylic acid at the start.<sup>[10]</sup>
- **Titration Setup:** Place the beaker on a magnetic stirrer, immerse the calibrated pH electrode, and begin gentle stirring. Position the burette containing 0.1 M NaOH to dispense titrant into the solution.
- **Titration:** Add the NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
- **Data Collection:** Continue the titration until the pH reaches approximately 12.
- **Data Analysis:**
  - Plot the measured pH versus the volume of NaOH added to generate a titration curve.
  - Calculate the first derivative of the curve ( $\Delta\text{pH}/\Delta V$ ). The peak of the first derivative plot corresponds to the equivalence point ( $V_{\text{eq}}$ ).
  - The pKa is the pH at the half-equivalence point ( $V_{\text{eq}} / 2$ ).

- Perform the experiment in triplicate and report the average pKa with the standard deviation.



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Caption: Workflow for pKa determination by potentiometric titration.

## Protocol for Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Objective: To determine the aqueous solubility of **2-Thiophenecarboxylic acid**.

Materials:

- **2-Thiophenecarboxylic acid** (solid powder)

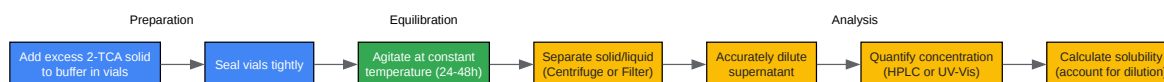
- Buffer solutions (e.g., pH 1.2, 4.5, 6.8) or purified water
- Glass vials with screw caps
- Shaking incubator or orbital shaker at a controlled temperature (e.g., 25 °C or 37 °C)
- Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
- Calibrated analytical balance
- HPLC or UV-Vis spectrophotometer for quantification

#### Methodology:

- **Sample Preparation:** Add an excess amount of solid 2-TCA to a series of vials containing a known volume of the desired aqueous medium (e.g., 10 mL of buffer). "Excess" means enough solid remains undissolved at equilibrium.<sup>[2]</sup>
- **Equilibration:** Seal the vials tightly and place them in a shaking incubator set to a constant temperature. Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. Preliminary experiments can establish the minimum time required to reach a plateau in concentration.
- **Phase Separation:** After equilibration, stop the agitation and allow the vials to stand at the same temperature for a short period to let coarse particles settle. Separate the undissolved solid from the saturated solution by either centrifugation at high speed or by filtering through a chemically inert, non-binding syringe filter. This step is critical to avoid including solid particles in the analysis.
- **Sample Dilution:** Immediately after separation, accurately dilute a known volume of the clear supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
- **Quantification:** Determine the concentration of 2-TCA in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A standard calibration curve must be prepared in the same medium.



- Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility.
- Replication: Perform the experiment in at least triplicate for each condition and report the mean solubility and standard deviation.



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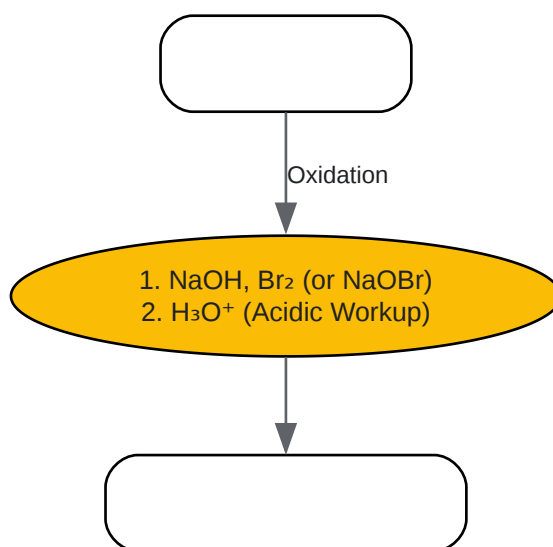
Caption: Workflow for solubility determination via the shake-flask method.

## Synthesis Pathway

**2-Thiophenecarboxylic acid** can be prepared via several routes. A common and practical laboratory-scale synthesis involves the oxidation of 2-acetylthiophene.

Reaction Scheme: Oxidation of 2-acetylthiophene to **2-Thiophenecarboxylic acid**.

This transformation is typically achieved using a haloform reaction, where an oxidizing agent like sodium hypobromite (or sodium hypochlorite) is used in a basic solution. The methyl ketone is converted to a carboxylate, which is then protonated in an acidic workup to yield the final carboxylic acid.



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Caption: Synthesis of 2-TCA via oxidation of 2-acetylthiophene.

## Conclusion

This guide has summarized the essential basic properties of **2-Thiophenecarboxylic acid**, a compound of significant interest to the pharmaceutical and chemical industries. The presented data on its physicochemical and spectroscopic properties, along with detailed experimental protocols, provides a solid foundation for researchers and developers. The structured tables and workflow diagrams are intended to serve as a quick and reliable reference for laboratory work and further research into the applications of this versatile heterocyclic building block.

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